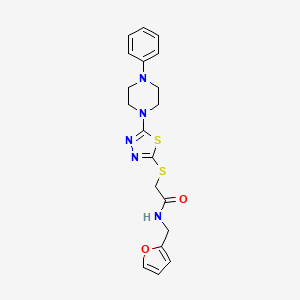
5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzene ring substituted with a hydroxyphenyl group, a methyleneamino group, and a methylbenzenecarbonitrile group. Its structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methylbenzenecarbonitrile in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
作用机制
The mechanism of action of 5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
相似化合物的比较
Similar Compounds
5-(((2-Hydroxyphenyl)methylene)amino)benzenecarbonitrile: Lacks the methyl group, resulting in different reactivity and properties.
2-Hydroxy-5-(((2-hydroxyphenyl)methylene)amino)benzenecarbonitrile: Contains an additional hydroxy group, which can influence its solubility and reactivity.
5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzothiazole: Features a thiazole ring instead of a nitrile group, leading to different biological activities.
Uniqueness
The presence of both the hydroxyphenyl and nitrile groups in 5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile imparts unique chemical properties, such as enhanced reactivity in substitution reactions and potential bioactivity. These features make it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
5-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-6-7-14(8-13(11)9-16)17-10-12-4-2-3-5-15(12)18/h2-8,10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZGMWSQWYZBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methylphenyl)-2-phenylacetamide](/img/structure/B2976952.png)
![N'-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide](/img/structure/B2976953.png)
![4-Benzyl-5-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2976954.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione](/img/structure/B2976955.png)



![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide](/img/structure/B2976961.png)





